Ethyl 2-amino-3-(3-chlorophenyl)propanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-3-(3-chlorophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHLSDYADYGHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 2 Amino 3 3 Chlorophenyl Propanoate
Stereoselective and Enantioselective Approaches to α-Amino Ester Synthesis
Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules like Ethyl 2-amino-3-(3-chlorophenyl)propanoate, as different enantiomers can exhibit vastly different biological activities.
Chiral Auxiliaries and Asymmetric Catalysis in α-Amino Ester Formation
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry during synthesis. wikipedia.org These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical course of a reaction, and are subsequently removed. wikipedia.org For instance, oxazolidinones, popularized by David A. Evans, can be used as chiral auxiliaries in alkylation reactions to create stereogenic centers with high selectivity. wikipedia.org In the context of α-amino acid synthesis, a chiral glycine (B1666218) derivative employing an axially chiral BINOL auxiliary can be alkylated to produce enantiomerically pure uncommon R-amino acids with diastereomeric excesses ranging from 69% to 86%. wikipedia.org Another approach involves the use of gold redox catalysis with an oxazolidinone chiral auxiliary, which has been shown to achieve high diastereoselectivity (d.r. >20:1) in the synthesis of α,α-disubstituted amino acid derivatives. acs.org
Asymmetric catalysis offers a more atom-economical alternative to chiral auxiliaries, where a small amount of a chiral catalyst is used to generate a large quantity of a chiral product. Chiral complexes of metals like copper, nickel, and calcium have been employed in various asymmetric transformations to produce α-amino acid derivatives. organic-chemistry.org For example, a chiral nickel catalyst can facilitate the enantioconvergent coupling of racemic alkyl electrophiles with alkylzinc reagents to yield protected unnatural α-amino acids. organic-chemistry.org Similarly, chiral copper(I) complexes have been used in the direct asymmetric alkynylation of α-imino esters to produce β,γ-alkynyl α-amino acid derivatives with good yields and enantiomeric excesses. nih.gov
| Method | Catalyst/Auxiliary | Key Features |
| Chiral Auxiliary | Oxazolidinones | Directs stereoselective alkylation, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.org |
| Chiral Auxiliary | BINOL-based | Used for alkylation of chiral glycine derivatives. wikipedia.org |
| Asymmetric Catalysis | Chiral Nickel Complex | Enables enantioconvergent cross-coupling of racemic electrophiles. organic-chemistry.org |
| Asymmetric Catalysis | Chiral Copper(I) Complex | Catalyzes asymmetric alkynylation of α-imino esters. nih.gov |
| Asymmetric Catalysis | Chiral Calcium Complex | Promotes asymmetric 1,4-addition and [3+2] cycloaddition reactions. organic-chemistry.org |
Enzymatic and Biocatalytic Routes to Enantiopure this compound
Enzymes and biocatalysts are increasingly utilized for the synthesis of enantiopure compounds due to their high selectivity and mild reaction conditions. Lipases are a class of enzymes that can be used for the kinetic resolution of racemic mixtures of esters. For example, lipase-catalyzed hydrolysis has been employed for the efficient synthesis of new fluorinated β-amino acid enantiomers. mdpi.com
Aminopeptidases and amidases are other types of enzymes that have been used to resolve racemic mixtures of amino acid amides, yielding enantiomerically pure (S)-acids and (R)-amides. researchgate.net Furthermore, advances in genetic engineering have led to the development of modified organisms that can perform these transformations with high efficiency and without undesired side reactions. researchgate.net Recently, protoglobin nitrene transferases have been discovered and evolved to catalyze the enantioselective intermolecular amination of α-C-H bonds in carboxylic acid esters, providing a direct route to α-amino esters. nih.gov
| Enzyme/Biocatalyst | Substrate | Product | Key Features |
| Lipase | Racemic β-amino carboxylic esters | Enantiopure (R)- and (S)-β-amino carboxylic esters | High enantioselectivity in hydrolysis. mdpi.com |
| Aminopeptidase/Amidase | Racemic unsaturated amino acid amides | (S)-amino acids and (R)-amino amides | Resolution of racemic mixtures. researchgate.net |
| Protoglobin Nitrene Transferase | Carboxylic acid esters | α-Amino esters | Direct C-H amination with high enantioselectivity. nih.gov |
| Imine Reductases (IREDs) | Racemic 2,3-disubstituted piperidine (B6355638) precursor | Enantiopure piperidine intermediate | Oxidative kinetic resolution and dynamic kinetic reduction. tapi.com |
Multicomponent Reactions (MCRs) for Direct Synthesis of Functionalized Propanoate Derivatives
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a one-pot reaction to form a complex product that incorporates most or all of the atoms of the starting materials. scielo.org.mx These reactions are highly convergent and atom-economical, making them attractive for building molecular diversity. mdpi.com
A notable example is the zinc-mediated Mannich-like multicomponent reaction between benzyl (B1604629) bromide, p-anisidine, and ethyl glyoxylate (B1226380) to prepare an N-protected phenylalanine ethyl ester. ed.gov This one-step procedure involves the in situ formation of a benzylzinc reagent and its addition to an imine. ed.gov Another example is the three-component cyclocondensation of aldehydes, malononitrile, and ethyl acetoacetate (B1235776) to synthesize 4H-pyran derivatives, which can be promoted by infrared irradiation. scielo.org.mx While a direct MCR for this compound is not explicitly detailed in the provided context, the principles of MCRs can be applied to design a convergent synthesis. For instance, a reaction involving 3-chlorobenzaldehyde, a source of ammonia (B1221849), and an ethyl pyruvate (B1213749) equivalent could potentially lead to the desired product.
Green Chemistry Principles in the Synthesis of Amino Acid Esters
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This approach is increasingly important in the synthesis of pharmaceuticals and fine chemicals.
Solvent-Free and Aqueous Media Syntheses
One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of β-amino α,β-unsaturated esters has been demonstrated in an aqueous medium using a continuous flow system, which can be a greener alternative to batch processes. researchgate.net The polymerization of L-amino acid active esters has also been shown to be more efficient in an aqueous bicarbonate solution. nih.gov Furthermore, solvent-free conditions, often assisted by microwave or infrared irradiation, can lead to high yields and short reaction times, as demonstrated in the synthesis of 4H-pyran derivatives. scielo.org.mx
Sustainable Catalytic Systems for α-Amino Ester Production
The development of sustainable catalytic systems is another cornerstone of green chemistry. This includes the use of recyclable and reusable catalysts. Homogeneous acid catalysts have been used in the continuous flow synthesis of methyl amino crotonate and can be recycled. researchgate.net Ionic liquids have also emerged as green catalysts for the esterification of amino acids, offering advantages such as low volatility and designable properties. researchgate.net Furthermore, biocatalytic systems, as discussed in section 2.1.2, represent a highly sustainable approach to catalysis, operating under mild conditions and often in aqueous media. researchgate.netnih.gov
| Green Chemistry Approach | Example Reaction | Key Advantages |
| Aqueous Media Synthesis | Continuous flow synthesis of β-amino α,β-unsaturated esters | Use of a non-toxic, non-flammable solvent; potential for process intensification. researchgate.net |
| Solvent-Free Synthesis | Infrared-assisted synthesis of 4H-pyran derivatives | Reduced solvent waste, high yields, short reaction times. scielo.org.mx |
| Recyclable Catalyst | Homogeneous acid catalyst for methyl amino crotonate synthesis | Catalyst can be recovered and reused, reducing waste. researchgate.net |
| Ionic Liquid Catalyst | Esterification of amino acids | Low volatility, potential for high catalytic activity. researchgate.net |
| Biocatalysis | Enzymatic resolution of amino acid derivatives | High selectivity, mild reaction conditions, aqueous media compatibility. mdpi.comresearchgate.net |
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Amino 3 3 Chlorophenyl Propanoate
Ester Hydrolysis and Transesterification Reactions
The ester functionality in Ethyl 2-amino-3-(3-chlorophenyl)propanoate is a primary site for nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These reactions are critical for the modification of the carboxyl group and are typically catalyzed by acids or bases.
Ester Hydrolysis:
Under acidic conditions, the hydrolysis of the ethyl ester proceeds through a series of reversible steps. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer and elimination of ethanol (B145695) yield the corresponding carboxylic acid, 3-(3-chlorophenyl)alanine. numberanalytics.comyoutube.com The use of a large excess of water can drive the equilibrium towards the products. dalalinstitute.com
Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt of the amino acid. algoreducation.commasterorganicchemistry.com The hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the ethoxide ion. The ethoxide, a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion. masterorganicchemistry.comyoutube.com Subsequent acidification is required to obtain the free carboxylic acid.
| Reaction | Catalyst | Conditions | Products |
| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) | Excess Water, Heat | 2-amino-3-(3-chlorophenyl)propanoic acid, Ethanol |
| Base-Catalyzed Hydrolysis (Saponification) | Strong Base (e.g., NaOH, KOH) | Aqueous solution, Heat | Sodium 2-amino-3-(3-chlorophenyl)propanoate, Ethanol |
Transesterification:
Transesterification involves the exchange of the ethyl group of the ester with another alkyl or aryl group from an alcohol. mdpi.com This reaction can also be catalyzed by either acids or bases. researchgate.net In an acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. Using a large excess of the new alcohol can shift the equilibrium towards the desired ester. For instance, reacting this compound with benzyl (B1604629) alcohol in the presence of an acid catalyst would yield Benzyl 2-amino-3-(3-chlorophenyl)propanoate.
Base-catalyzed transesterification typically employs an alkoxide corresponding to the desired alcohol. The alkoxide acts as a potent nucleophile, attacking the ester's carbonyl carbon. The subsequent collapse of the tetrahedral intermediate liberates the ethoxide ion.
| Reaction | Catalyst | Reactant | Product |
| Acid-Catalyzed Transesterification | Strong Acid | Excess of a different alcohol (R'-OH) | Alkyl(R') 2-amino-3-(3-chlorophenyl)propanoate |
| Base-Catalyzed Transesterification | Alkoxide (R'-O⁻) | Alcohol (R'-OH) | Alkyl(R') 2-amino-3-(3-chlorophenyl)propanoate |
Nucleophilic and Electrophilic Transformations at the Amino and Aromatic Moieties
The primary amino group and the 3-chlorophenyl ring are additional sites for a range of chemical modifications, enabling the synthesis of diverse derivatives.
Reactions at the Amino Group:
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and basic. It readily undergoes reactions with various electrophiles.
N-Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. youtube.com For example, treatment with acetic anhydride (B1165640) in the presence of a base would yield Ethyl 2-acetamido-3-(3-chlorophenyl)propanoate. This reaction is often used to protect the amino group during other transformations.
N-Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this method can be difficult to control and may lead to over-alkylation. masterorganicchemistry.com A more controlled method is reductive amination , where the amino ester is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comharvard.eduwikipedia.org Common reducing agents for this purpose include sodium cyanoborohydride and sodium triacetoxyborohydride. harvard.eduwikipedia.org
Reactions at the Aromatic Ring:
The 3-chlorophenyl ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents, the chloro group and the 2-amino-2-ethoxycarbonyl)ethyl group, will influence the position of the incoming electrophile. The chlorine atom is an ortho-, para-director, while the alkyl group is also an ortho-, para-director. However, the chlorine atom is a deactivating group, whereas the alkyl group is an activating group.
Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. nih.govresearchgate.net The regioselectivity of the reaction will depend on the interplay of the electronic and steric effects of the substituents.
Halogenation: Further halogenation of the aromatic ring, for example with bromine in the presence of a Lewis acid catalyst like FeBr₃, is also possible. The position of bromination will be directed by the existing substituents.
Derivatization Strategies for Functional Group Interconversion on the Propanoate Scaffold
The functional groups of this compound can be interconverted to create a variety of derivatives with different chemical properties and potential applications.
Conversion of Ester to Amide: The ethyl ester can be converted into the corresponding amide by reaction with ammonia (B1221849) or a primary or secondary amine. nih.gov This reaction, often referred to as aminolysis, typically requires heating. For instance, treatment with ammonia would yield 2-amino-3-(3-chlorophenyl)propanamide.
Reduction of the Ester to an Alcohol: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). doubtnut.comdoubtnut.com This reaction would yield (2-amino-3-(3-chlorophenyl)propan-1-ol). Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters.
Protection/Deprotection Strategies: The amino group is often protected during reactions involving other parts of the molecule. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be introduced by reacting the amino ester with di-tert-butyl dicarbonate (B1257347) or benzyl chloroformate, respectively. The protecting groups can be subsequently removed under specific conditions (e.g., acid for Boc, hydrogenolysis for Cbz).
Cyclization Reactions Involving this compound as a Precursor
The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of heterocyclic compounds.
Pictet-Spengler Reaction: The corresponding amine, 3-(3-chlorophenyl)ethan-1-amine, derived from the reduction of the ester and subsequent deamination, can undergo a Pictet-Spengler reaction. wikipedia.orgnih.gov This reaction involves the condensation of the β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. wikipedia.orgnumberanalytics.com The electron-donating or withdrawing nature of the chloro-substituent on the phenyl ring can influence the facility of the cyclization step.
Bischler-Napieralski Reaction: N-acylated derivatives of 2-(3-chlorophenyl)ethanamine can be used as precursors in the Bischler-Napieralski reaction to synthesize 3,4-dihydroisoquinolines. This intramolecular electrophilic aromatic substitution is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). organic-chemistry.org The N-acyl derivative undergoes cyclization onto the aromatic ring, followed by dehydration.
These cyclization reactions provide access to complex heterocyclic scaffolds that are prevalent in many biologically active molecules and natural products.
Strategic Applications of Ethyl 2 Amino 3 3 Chlorophenyl Propanoate in Advanced Organic Synthesis
Utilization as a Chiral Building Block in Peptide and Peptidometic Synthesis
The chiral nature of ethyl 2-amino-3-(3-chlorophenyl)propanoate makes it a highly valuable component in the synthesis of peptides and peptidomimetics. As a derivative of phenylalanine, it can be incorporated into peptide chains to introduce unique structural and conformational properties. The presence of the chlorine atom on the phenyl ring can modulate the electronic and steric characteristics of the amino acid side chain, potentially influencing peptide folding, receptor binding affinity, and metabolic stability.
The synthesis of dipeptide compounds for various applications often utilizes derivatives of 3-aryl-β-amino acids, highlighting the importance of the stereochemistry at the chiral center for biological activity. For instance, the absolute configuration of the chiral atom in aromatic β-amino acid-containing dipeptides has been shown to be crucial for their fungicidal activity. While not the exact compound, the principle of using halogenated phenylalanines is well-established.
Furthermore, the development of solid-phase synthesis techniques for peptides containing chiral 3-aryl β-amino acids demonstrates the feasibility of incorporating such non-natural amino acids into larger peptide structures. researchgate.net This methodology allows for the creation of libraries of peptidomimetics or cyclic peptides, which are molecules designed to mimic the structure and function of natural peptides but with enhanced properties such as improved stability against enzymatic degradation. researchgate.netrsc.org The incorporation of unnatural amino acids like this compound is a key strategy in the design of peptidomimetic therapeutics. rdd.edu.iq
| Application Area | Key Feature of this compound | Potential Impact |
| Peptide Synthesis | Chiral α-amino acid structure | Introduction of conformational constraints and modified side-chain interactions. |
| Peptidomimetic Design | Non-natural amino acid with a halogenated aromatic ring | Enhanced metabolic stability and modulation of receptor binding affinity. |
| Combinatorial Libraries | Versatile building block for solid-phase synthesis | Generation of diverse peptide analogs for screening and drug discovery. |
Precursor for the Synthesis of Heterocyclic Scaffolds and Natural Product Analogues
The bifunctional nature of this compound, possessing both an amine and an ester group, makes it an ideal precursor for the synthesis of a wide variety of heterocyclic scaffolds. These scaffolds are central to the development of new pharmaceuticals and agrochemicals. The amino and ester functionalities can participate in cyclization reactions to form rings of various sizes and compositions.
For example, amino esters are known to be key starting materials in the synthesis of complex heterocyclic systems such as thieno[2,3-b]pyridines. In a documented synthesis, a related amino ester was used to construct this particular heterocyclic core, which is of interest in medicinal chemistry. The general strategy involves the reaction of the amino group with a suitable partner to form an intermediate that subsequently undergoes cyclization involving the ester group.
Moreover, the strategy of Diversity-Oriented Synthesis (DOS) often employs versatile building blocks to generate libraries of structurally diverse molecules, including analogues of natural products. acs.org Amino-functionalized aromatic compounds are particularly valuable in DOS for the synthesis of natural product analogues like flavones, coumarins, and quinolones. acs.org this compound fits the profile of a suitable building block for such synthetic endeavors, offering a pathway to novel compounds with potential biological activity.
| Heterocyclic Scaffold/Analogue | Reaction Type Involving the Amino Ester | Significance |
| Thiazoles | Condensation and cyclization | Core structures in many bioactive compounds. |
| Thieno[2,3-b]pyridines | Multicomponent reactions followed by cyclization | Privileged scaffolds in medicinal chemistry. |
| Quinolones | Cyclocondensation reactions | Analogues of naturally occurring coumarins with diverse biological activities. acs.org |
| Flavone Analogues | Baker-Venkataraman rearrangement or related cyclizations | Mimics of natural flavonoids with a wide range of pharmacological properties. acs.org |
Role in the Construction of Macrocyclic Structures and Polymer Architectures
While specific examples of the use of this compound in macrocyclization and polymerization are not extensively documented, its structure suggests significant potential in these areas. Macrocycles are of great interest in drug discovery due to their ability to bind to challenging protein targets.
One potential strategy for macrocyclization is through ring-closing metathesis (RCM). This would involve the initial functionalization of the amino group of this compound with an allyl group, followed by its incorporation into a peptide chain that also contains another olefin-bearing amino acid. Subsequent RCM would then form the macrocyclic structure. nih.govnih.gov
In the realm of polymer chemistry, this compound can be envisioned as a monomer for the synthesis of polyamides and polyesters. The free amino group can react with dicarboxylic acids or their derivatives to form polyamide chains through polycondensation reactions. caltech.edunih.gov Similarly, while the ethyl ester is generally less reactive in transesterification than a primary alcohol, under suitable catalytic conditions, it could potentially be used in copolymerizations with diols to form polyesters. researchgate.netmdpi.com The resulting polymers would possess the chlorinated phenyl side chains, which could impart unique properties such as flame retardancy, altered solubility, and modified thermal stability.
Ligand Design and Metal Complexation Studies Involving Amino Acid Esters
Amino acids and their esters are excellent ligands for a wide range of metal ions, forming stable coordination complexes. The nitrogen atom of the amino group and the oxygen atoms of the ester's carbonyl group in this compound can act as donor atoms for metal coordination.
A common strategy to enhance the chelating ability of amino acids is to convert them into Schiff base ligands. This is achieved by condensing the primary amino group with an aldehyde or ketone. rdd.edu.iqjocpr.comresearchgate.netderpharmachemica.comacademie-sciences.fr For instance, phenylalanine can be condensed with aldehydes like salicylaldehyde (B1680747) or imidazole-2-carboxaldehyde to form tridentate ligands that can coordinate with metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). rdd.edu.iqderpharmachemica.com The resulting metal complexes often exhibit interesting catalytic, magnetic, and biological properties. This compound can similarly be used to synthesize a variety of Schiff base ligands, with the chlorophenyl group potentially influencing the electronic properties and stability of the final metal complexes.
Furthermore, mixed-ligand complexes can be synthesized where the amino acid ester is one of several different ligands coordinated to a central metal ion. For example, a related compound, Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, has been used in the presence of 1,10-phenanthroline (B135089) to form mixed-ligand complexes with various transition metals. These complexes were investigated for their antimicrobial activities, demonstrating that the coordination of the organic ligands to the metal center can enhance their biological efficacy.
| Ligand/Complex Type | Coordinating Atoms from Amino Ester Moiety | Potential Applications |
| Simple Metal Complex | Amino (N), Carbonyl (O) | Catalysis, materials science. |
| Schiff Base Complex | Azomethine (N), Carboxylate (O from hydrolyzed ester), potentially other donors from the aldehyde/ketone | Asymmetric catalysis, bioinorganic modeling, antimicrobial agents. rdd.edu.iqjocpr.com |
| Mixed-Ligand Complex | Amino (N), Carbonyl (O) in conjunction with other ligands | Fine-tuning of electronic and steric properties for specific applications (e.g., enhanced biological activity). |
Computational and Theoretical Studies on Ethyl 2 Amino 3 3 Chlorophenyl Propanoate
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 2-amino-3-(3-chlorophenyl)propanoate, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations would be instrumental. These calculations could elucidate key aspects of its electronic structure, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The reactivity of the molecule can be predicted through various descriptors derived from these calculations. For instance, the HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. Regions of high or low electrostatic potential on the molecular surface, as revealed by MEP analysis, would indicate likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical stability and reactivity. A larger gap suggests higher stability. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations. Actual values would require specific computational studies.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its biological activity and physical properties. Conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is typically achieved by rotating the single bonds within the molecule.
Molecular dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time in a simulated environment (e.g., in solution). MD simulations can reveal how the molecule flexes, and its atoms vibrate, and how it interacts with solvent molecules. This information is invaluable for understanding its behavior in a biological context, such as binding to a receptor.
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives with a Mechanistic Focus
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design. These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, a QSAR study would involve synthesizing or computationally designing a library of related molecules with varying substituents.
The process would involve calculating a range of molecular descriptors for each derivative, which quantify various aspects of their structure (e.g., steric, electronic, and hydrophobic properties). These descriptors would then be correlated with experimentally determined biological activities using statistical methods like multiple linear regression or partial least squares. A mechanistically focused QSAR model would not only predict the activity of new derivatives but also provide insights into the key structural features required for a specific biological effect. The goal is to understand how changes in the molecular structure affect the activity, which can guide the design of more potent and selective compounds.
Prediction of Spectroscopic Signatures and Reaction Pathways
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules. For this compound, quantum chemical calculations could be used to simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can be invaluable for interpreting experimental data and confirming the structure of the synthesized compound.
Furthermore, computational methods can be employed to explore potential reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction mechanisms and predict reaction rates. This information can guide the optimization of synthetic routes and provide insights into the molecule's stability.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of Ethyl 2 Amino 3 3 Chlorophenyl Propanoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of Ethyl 2-amino-3-(3-chlorophenyl)propanoate in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the compound's constitution. st-andrews.ac.uk
In ¹H NMR, the ethyl ester group gives rise to a characteristic quartet and triplet. The protons on the chiral center (α-carbon) and the adjacent methylene (B1212753) group (β-carbon) appear as multiplets, with their chemical shifts and coupling constants providing information about the local electronic environment and dihedral angles. The aromatic protons of the 3-chlorophenyl ring typically exhibit a complex splitting pattern in the downfield region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the amino acid backbone and the ethyl group. rsc.org
For stereochemical assignment, particularly for determining the relative configuration of the chiral center, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. mdpi.com NOESY detects through-space interactions between protons that are in close proximity, typically within 5 Å. By analyzing the cross-peaks in a NOESY spectrum, it is possible to establish the spatial relationships between different parts of the molecule, which helps in elucidating its preferred conformation in solution and confirming its stereochemistry. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethyl -CH₃ | ~1.2 | ~14 |
| Ethyl -CH₂- | ~4.1 | ~61 |
| Ester C=O | - | ~173 |
| α-CH | ~3.8 | ~55 |
| β-CH₂ | ~3.0 | ~40 |
| Aromatic CH | 7.1 - 7.3 | 126 - 134 |
| Aromatic C-Cl | - | ~134 |
| Aromatic C-CH₂ | - | ~138 |
Note: Values are approximate and based on typical shifts for similar structural motifs.
Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Isotopic Profiling
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis. nih.gov Techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used.
Under ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus a proton. nih.govresearchgate.net The high-resolution mass measurement of this ion allows for the precise determination of its elemental formula.
A key feature in the mass spectrum of this compound is the isotopic profile resulting from the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two distinct peaks for the molecular ion (and any chlorine-containing fragments), separated by two m/z units, with a characteristic intensity ratio of approximately 3:1, providing definitive evidence for the presence of one chlorine atom in the molecule. nih.govit2isotopes.com
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways. unito.it The protonated molecule is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. Common fragmentation pathways for amino acid esters include the neutral loss of the ester group or parts thereof (e.g., ethanol (B145695), ethoxycarbonyl group) and cleavage of the Cα-Cβ bond. mdpi.commdpi.com Analysis of these fragmentation patterns helps to confirm the connectivity of the molecule. researchgate.net
Table 2: Key Ions in the Mass Spectrum of this compound
| Ion | Description | Predicted m/z (for ³⁵Cl) |
|---|---|---|
| [M+H]⁺ | Protonated Molecule | 228.07 |
| [M+H-C₂H₅OH]⁺ | Loss of ethanol | 182.04 |
| [M+H-C₂H₅O₂]⁺ | Loss of ethyl formate | 154.04 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and can offer insights into its conformational state. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups.
N-H Stretching: The primary amine (NH₂) group typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and backbone methylene/methine groups are observed just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl group. scielo.org.mx
C-O Stretching: The C-O single bond stretch of the ester is found in the 1150-1300 cm⁻¹ region.
C-Cl Stretching: The vibration of the carbon-chlorine bond on the aromatic ring typically appears in the fingerprint region, generally between 600-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint for the substituted phenyl group.
Conformational analysis can be performed by studying shifts in vibrational frequencies, which can be sensitive to changes in the molecular geometry and intermolecular interactions, such as hydrogen bonding. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Ester (C=O) | Stretch | 1730 - 1750 |
| Benzene Ring | C=C Stretch | 1450 - 1600 |
| Ester (C-O) | Stretch | 1150 - 1300 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays, producing a unique diffraction pattern. nih.gov
By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated. From this map, the exact position of each atom (excluding hydrogens, which are often inferred) in the crystal lattice can be determined with high precision.
The data obtained from an X-ray crystal structure analysis of this compound would include:
Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the repeating unit that forms the crystal.
Space Group: The symmetry operations that describe the arrangement of molecules within the crystal lattice.
Atomic Coordinates: The x, y, and z coordinates for each atom, which define the molecule's conformation in the solid state.
Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between bonds. nih.govresearchgate.net
Intermolecular Interactions: Information on how molecules pack together, including details on hydrogen bonds and other non-covalent interactions. mdpi.com
This information provides an unambiguous determination of the compound's absolute and relative stereochemistry and its preferred conformation in the crystalline form. researchgate.net
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment
Since this compound contains a chiral center at the α-carbon, it exists as a pair of enantiomers. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are crucial for assessing the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov
These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. Enantiomers produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. By comparing the CD signal of an unknown sample to that of an enantiomerically pure standard, the ee can be accurately determined. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, enantiomers give mirror-image ORD curves.
These techniques are non-destructive and highly sensitive, making them valuable for the rapid screening and quantitative analysis of the enantiomeric composition of chiral compounds like this compound. researchgate.net
Mechanistic Investigations of Biological Interactions of Ethyl 2 Amino 3 3 Chlorophenyl Propanoate Derivatives
Enzyme Inhibition Mechanism Studies by Amino Acid Ester Analogues
Amino acid ester analogues are widely investigated for their potential as enzyme inhibitors. The mechanistic studies of these interactions are crucial for developing targeted therapeutics. Research into related structures, such as 3-ethylaniline (B1664132) hybrid imino-thiazolidinones, reveals that these compounds can be potent inhibitors of enzymes like carbonic anhydrase II (CA-II), which is a target in cancer therapy. mdpi.com
The process of evaluating enzyme inhibition involves synthesizing a series of derivatives and testing their activity. For instance, novel 3-ethylaniline hybrid imino-thiazolidinones were synthesized and their inhibitory profile against the CA-II enzyme was determined. mdpi.com These studies often reveal that specific chemical substitutions on the core structure can drastically alter inhibitory potency. One such study found that a particular derivative demonstrated the highest inhibition of CA-II with an IC50 value of 1.545 ± 0.016 µM. mdpi.com
Kinetic analysis is employed to understand how these analogues inhibit enzyme function, for example, whether the inhibition is competitive, non-competitive, or uncompetitive. Furthermore, structure-activity relationship (SAR) studies are conducted to correlate the structural features of the compounds with their inhibitory activity. mdpi.com Another area of investigation involves glutathione (B108866) S-transferase (GST), a superfamily of detoxification enzymes. GSTπ is often overexpressed in cancer cells, making it a viable target. dovepress.com Structure-based design has led to prodrugs that are selectively activated by GSTπ, demonstrating how understanding enzyme mechanisms can lead to targeted cancer therapies. dovepress.com The interaction of these compounds with enzymes often involves the formation of hydrogen bonds by amino groups and π-π stacking interactions from aromatic rings, which can modulate enzyme activity.
Table 1: Enzyme Inhibition Data for Amino Acid Ester Analogues
| Compound Class | Target Enzyme | Key Finding | IC50 Value |
| 3-Ethylaniline Hybrid Imino-thiazolidinones | Carbonic Anhydrase II (CA-II) | Compound 6e identified as the most potent inhibitor in the series. mdpi.com | 1.545 ± 0.016 µM |
| PABA/NO (Prodrug) | Glutathione S-transferase π (GSTπ) | Designed for selective activation in GSTπ-overexpressing cancer cells. dovepress.com | Not specified |
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding ligand-receptor interactions at the atomic level. For derivatives of amino acid esters, docking studies reveal how they fit into the active sites of target proteins. For example, a molecular docking study of ethyl 5-amino-2-bromoisonicotinate with the COVID-19 main protease (PDB ID: 6LU7) showed a moderate binding affinity of -5.4 kcal/mol. nih.gov Such studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov
Further computational analyses, like Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) maps, provide deeper insights. DFT studies help understand the electronic properties of the molecules, while MEP maps identify the electron-rich and electron-deficient regions, predicting the sites most likely to be involved in interactions. mdpi.comnih.gov
Detailed studies on ligand-receptor interactions, for instance with the α2A-adrenoceptor, have elucidated the specific roles of amino acid residues within the binding pocket. nih.gov It was found that residues like Serine 200 (Ser200) and Serine 204 (Ser204) in transmembrane domain 5 interact with the hydroxyl groups of catecholamine ligands, affecting both binding and receptor activation. nih.gov Similarly, Cysteine 201 (Cys201) plays a significant role in the binding of certain ligands through hydrophobic interactions. nih.gov These findings underscore the importance of specific amino acid residues in defining the affinity and efficacy of a ligand.
Table 2: Molecular Docking and Interaction Data
| Ligand/Derivative | Receptor/Target | Key Finding | Binding Affinity (kcal/mol) | Interacting Residues |
| Ethyl 5-amino-2-bromoisonicotinate | COVID-19 Main Protease (6LU7) | Moderate binding affinity observed in docking studies. nih.gov | -5.4 | Not specified |
| Imino-thiazolidinone Derivatives | Carbonic Anhydrase II | Compounds 6a, 6e, and 6g showed stable protein-ligand interactions. mdpi.com | -6.12 to -6.99 | Not specified |
| Catecholamine Agonists | α2A-Adrenoceptor | Specific serine and cysteine residues are crucial for ligand binding and receptor activation. nih.gov | Not specified | Ser200, Cys201, Ser204 |
Cellular Pathway Modulation at the Molecular Level
Derivatives of amino acid esters can exert their biological effects by modulating specific cellular pathways. A notable example is the derivative ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate, referred to as O4I2, which was identified through high-throughput screening as a potent inducer of Octamer-binding transcription factor 4 (Oct3/4) expression. nih.govmdc-berlin.de Oct3/4 is a master regulator in the transcriptional network of pluripotent cells. nih.gov Its repression leads to cell differentiation, while its forced expression can help reprogram somatic cells into induced pluripotent stem cells (iPSCs). nih.govmdc-berlin.de Small molecules like O4I2 that can enforce Oct3/4 expression are valuable tools for generating iPSCs without the risks associated with viral gene delivery. nih.gov
Another example of pathway modulation involves the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor primarily expressed in the liver that regulates the metabolism of various substances. nih.gov Researchers have discovered derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine that act as potent and selective agonists for human CAR. nih.gov These compounds can regulate CAR target genes in human hepatocytes, highlighting their potential as therapeutic agents for metabolic or liver diseases by modulating specific nuclear receptor pathways. nih.gov These studies demonstrate that amino acid derivatives can be designed to interact with specific transcription factors or nuclear receptors, thereby influencing gene expression and altering cell fate or function.
Structure-Based Design of Novel Bioactive Scaffolds Utilizing Amino Acid Derivatives
Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. nih.gov Techniques like X-ray crystallography and, more recently, cryogenic electron microscopy (cryo-EM) provide the high-resolution atomic models of proteins that are essential for SBDD. nih.gov This structural information allows for the design of molecules that are complementary in shape and chemistry to the target's binding site.
The design process often begins with a lead structure, which can be identified through screening. For example, O4I2 was identified as a lead structure for inducing Oct3/4 expression, and subsequent chemical expansion led to derivatives with even greater activity. nih.govmdc-berlin.de A key aspect of SBDD is the ability to design for selectivity. The design of prodrugs targeting the enzyme GSTπ illustrates this principle effectively. dovepress.com By understanding the structural differences between the active sites of different GST isozymes (e.g., GSTα and GSTπ), it was possible to make key alterations to a lead compound, converting it from a GSTα-selective molecule to the GSTπ-selective anticancer prodrug PABA/NO. dovepress.com This was achieved by considering the structures of the enzyme-ligand complexes at both the ground state and the transition state of the reaction. dovepress.com
Amino acid derivatives serve as versatile scaffolds in this process. Their inherent chirality and the presence of multiple functional groups (amino, carboxyl, and a variable side chain) allow for systematic modifications to optimize binding affinity, selectivity, and pharmacokinetic properties. The synthesis of various quinoline (B57606) derivatives from aryl amines is another example of how readily available materials can be used to generate diverse chemical scaffolds for therapeutic applications. researchgate.net
Advanced Analytical Methodologies for Detection and Quantification of Ethyl 2 Amino 3 3 Chlorophenyl Propanoate in Research Matrices
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Separation
Chromatography is a cornerstone of analytical chemistry, widely used to separate and analyze the components of a mixture. For Ethyl 2-amino-3-(3-chlorophenyl)propanoate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for purity assessment and separation from starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC) is particularly suited for non-volatile or thermally sensitive compounds like amino acid esters. In a typical reversed-phase HPLC setup, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase (such as C18) and its partitioning with a polar mobile phase. The purity is determined by integrating the area of the main compound's peak and comparing it to the total area of all peaks detected in the chromatogram.
Gas Chromatography (GC) is a technique used to separate and analyze substances that can be vaporized without decomposition. birchbiotech.com It is highly effective for assessing the purity of volatile and semi-volatile compounds. birchbiotech.com The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase (carrier gas) and a stationary phase within a column. birchbiotech.com For amino acids and their esters, which may have limited volatility, a derivatization step is often employed to convert them into more volatile derivatives, such as trimethylsilyl (B98337) derivatives, prior to GC analysis. ajrconline.org Purity is calculated by dividing the peak area of the target compound by the total peak area of all components in the chromatogram. birchbiotech.com
Hyphenated techniques, which couple a separation technique with a spectroscopic one (like GC-MS or LC-MS), are invaluable for impurity profiling. ajrconline.org A GC-MS system, for instance, separates the components in the GC column and then analyzes each one with a mass spectrometer, providing not only retention time but also mass-to-charge ratio for structural identification. ajrconline.org
Table 1: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 2: Example GC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | DB-624 or similar, 30 m x 0.32 mm ID, 1.8 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.5 mL/min |
| Injector Temperature | 250 °C |
| Detector (FID) Temp | 280 °C |
| Oven Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min |
| Injection Mode | Split (10:1) |
Capillary Electrophoresis (CE) for Enantiomeric Resolution
This compound is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, their separation and quantification are critical. Capillary Electrophoresis (CE) is a highly efficient analytical technique for achieving such chiral separations. chromatographyonline.com
CE offers several advantages, including high separation efficiency, low consumption of samples and reagents, and flexibility in method development. chromatographyonline.com The fundamental principle of enantiomeric resolution by CE involves the addition of a chiral selector to the background electrolyte. This selector forms transient diastereomeric complexes with the enantiomers of the analyte. Due to differences in the stability or mobility of these complexes, the enantiomers migrate at different velocities under the influence of an applied electric field, resulting in their separation.
Commonly used chiral selectors for separating amino acid enantiomers include cyclodextrins, chiral crown ethers, and chiral ligands. chromatographyonline.comspringernature.com The degree of separation (resolution) can be finely tuned by optimizing various parameters, such as the type and concentration of the chiral selector, the pH of the electrolyte, the applied voltage, and the capillary temperature. nih.gov For instance, adjusting the pH can alter the ionization state of the amino acid ester, which in turn affects its interaction with the chiral selector and its electrophoretic mobility. nih.gov
Table 3: Example CE Method Parameters for Enantiomeric Resolution
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica, 50 cm total length (40 cm effective), 50 µm ID |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) containing 20 mM beta-cyclodextrin |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
Spectrophotometric Methods for Concentration Determination in in vitro Studies
Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a widely used method for the rapid and straightforward determination of an analyte's concentration in solution, making it ideal for many in vitro applications. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.
For this compound, quantification can be achieved by measuring its intrinsic absorbance in the UV region, which arises from its chlorophenyl group. The analysis involves preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating the value from the calibration curve.
In cases where the analyte has low intrinsic absorbance or when interference from other matrix components is a concern, derivatization or complexation reactions can be employed. nih.gov For example, a reaction can be induced to form a colored binary complex, which can then be measured in the visible region of the spectrum to enhance sensitivity and selectivity. nih.gov
Table 4: Example Calibration Data for Spectrophotometric Analysis
| Concentration (µg/mL) | Absorbance at λmax (265 nm) |
|---|---|
| 5 | 0.152 |
| 10 | 0.305 |
| 20 | 0.610 |
| 40 | 1.218 |
Emerging Research Frontiers and Future Perspectives for Ethyl 2 Amino 3 3 Chlorophenyl Propanoate
Integration into Combinatorial Chemistry Libraries for Discovery Research
The design and synthesis of combinatorial libraries are cornerstones of modern drug discovery, enabling the rapid generation and screening of vast numbers of compounds to identify new therapeutic leads. nih.gov Non-natural amino acids and their derivatives are highly valued as building blocks in these libraries because they introduce structural diversity that is not accessible from the 20 proteinogenic amino acids. nih.govrsc.org Ethyl 2-amino-3-(3-chlorophenyl)propanoate is a prime candidate for inclusion in such libraries, offering a unique scaffold that can be systematically exploited. rsc.orgresearchgate.net
Natural products have long served as inspiration for the design of combinatorial libraries, providing scaffolds that are evolutionarily selected for bioactivity. rsc.orgresearchgate.net By incorporating scaffolds derived from non-natural amino acids like this compound, chemists can create libraries of "natural product-like" compounds. researchgate.net The presence of the 3-chloro substituent on the phenyl ring is particularly advantageous. Halogen atoms can modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, and can participate in specific halogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. nih.govprinceton.edu
The integration of this compound into a library can be achieved through various synthetic strategies. The amino and ester functionalities serve as versatile handles for diversification. The primary amine can be acylated, alkylated, or used in peptide coupling reactions, while the ethyl ester can be hydrolyzed and coupled with a variety of amines or alcohols. This bifunctional nature allows for the creation of a large number of distinct molecules from a single, structurally unique starting material. nih.gov
Table 1: Example of a Combinatorial Library Design Using this compound
| Library Position | R1 (Amine Modification) | R2 (Ester Modification) | Resulting Structure |
| Diversity Point 1 | Acetyl Group | - | N-acetylated derivative |
| Diversity Point 1 | Benzoyl Group | - | N-benzoylated derivative |
| Diversity Point 1 | Boc-Glycine | - | Dipeptide conjugate |
| Diversity Point 2 | - | Hydrolysis to Carboxylic Acid | Free acid scaffold |
| Diversity Point 2 | - | Amidation with Benzylamine | Benzylamide derivative |
| Diversity Point 2 | - | Reduction to Amino Alcohol | Chiral amino alcohol |
This structured approach allows for the exploration of a defined chemical space around the chlorinated phenylalanine scaffold, increasing the probability of identifying novel bioactive compounds. acs.org
Sustainable Synthesis and Biomanufacturing Prospects
The increasing demand for enantiomerically pure non-natural amino acids has spurred the development of sustainable and green synthetic methods, with biocatalysis emerging as a powerful alternative to traditional chemical synthesis. wikipedia.org Enzymes offer high selectivity (chemo-, regio-, and stereoselectivity) and operate under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. researchgate.net
For the synthesis of L-phenylalanine derivatives, Phenylalanine Ammonia (B1221849) Lyases (PALs) are particularly promising biocatalysts. frontiersin.org PALs naturally catalyze the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. researchgate.netfrontiersin.org By operating in the reverse direction with high concentrations of ammonia, these enzymes can synthesize L-phenylalanine analogues from their corresponding substituted cinnamic acids. frontiersin.org This approach could be directly applicable to the synthesis of 2-amino-3-(3-chlorophenyl)propanoic acid from 3-chloro-cinnamic acid, followed by a standard esterification step to yield the final product. The use of immobilized PALs in continuous flow reactors has been shown to enhance productivity and catalyst reusability, making the process more cost-efficient and scalable. frontiersin.org
Another biocatalytic strategy involves the use of aminotransferases or dehydrogenases. Phenylalanine dehydrogenase (PheDH), for example, can catalyze the reductive amination of phenylpyruvic acid and its derivatives to produce the corresponding amino acid with high optical purity. researchgate.net A chemoenzymatic cascade, coupling a PAL with a deracemization process, has been successfully used to synthesize various D-phenylalanine derivatives from inexpensive cinnamic acids, demonstrating the versatility of enzymatic systems. nih.govcnpereading.com
Table 2: Comparison of Potential Synthesis Routes for this compound
| Synthesis Method | Key Features | Advantages | Challenges |
| Traditional Chemical Synthesis | Multi-step reactions, use of protecting groups, chiral resolution. | Well-established, versatile for various substitutions. | Often requires harsh conditions, generates waste, may result in racemic mixtures. |
| PAL-Catalyzed Synthesis | Enzymatic addition of ammonia to 3-chloro-cinnamic acid. researchgate.netfrontiersin.org | High enantioselectivity, mild aqueous conditions, sustainable. frontiersin.org | Unfavorable reaction equilibrium requires high ammonia concentrations. frontiersin.org |
| PheDH-Catalyzed Synthesis | Reductive amination of 3-chloro-phenylpyruvic acid. researchgate.net | High optical purity, potential for NADH cofactor regeneration. researchgate.net | Requires synthesis of the keto-acid precursor. |
| Engineered Tryptophan Synthase | Directed evolution of TrpB subunit for novel amine nucleophiles. nih.gov | Potential for direct synthesis of novel β-substituted amino acids. nih.gov | Requires significant protein engineering effort. |
These biomanufacturing prospects align with the principles of green chemistry, offering pathways to produce this compound and similar compounds with reduced environmental impact.
Advanced Materials Science Applications Derived from Amino Acid Esters
Amino acids and their derivatives are increasingly recognized as versatile building blocks for the creation of advanced functional materials. rsc.org Their inherent chirality, biocompatibility, and diverse chemical functionalities make them ideal for designing materials with tailored properties, such as biodegradability and responsiveness to stimuli. nih.gov this compound, as a functionalized amino acid ester, is a promising monomer for developing novel polymers and self-assembling systems.
One major area of application is in the synthesis of biodegradable polymers. Amino acid esters can be used to create poly(ester-amide)s and poly(ester-urethane)s through polycondensation reactions. nih.govacs.org These polymers are of great interest for biomedical applications, such as drug delivery vehicles and scaffolds for tissue engineering, due to their ability to degrade into non-toxic, naturally occurring byproducts. rsc.orgresearchgate.net The inclusion of the 3-chlorophenyl group from this compound into the polymer backbone would introduce increased hydrophobicity and potentially alter the material's mechanical properties and degradation rate.
Furthermore, phenylalanine and its derivatives are known to be excellent low-molecular-weight gelators, capable of self-assembling into fibrillar networks that form supramolecular gels. rsc.org This self-assembly is driven by a balance of non-covalent interactions, including hydrogen bonding and π-π stacking. The 3-chloro substituent in this compound could significantly influence these interactions, potentially leading to the formation of novel nanostructures like nanotubes or vesicles. researchgate.netwikipedia.org Self-assembling peptides incorporating unnatural amino acids can also be designed to be pH-responsive, a highly desirable feature for creating "smart" biomaterials that can release therapeutic agents in specific biological microenvironments. nih.govelsevierpure.com
Table 3: Potential Materials Science Applications
| Application Area | Material Type | Role of this compound | Potential Advantage |
| Biomedical Polymers | Poly(ester-amide)s, Poly(ester-urethane)s nih.govacs.org | Monomer unit | Tunable degradation, modified mechanical properties. |
| Drug Delivery | Degradable polyelectrolytes rsc.org | Functional monomer in a polymer backbone | Controlled release, biocompatibility. |
| Tissue Engineering | Supramolecular hydrogels rsc.org | Low-molecular-weight gelator | Forms scaffolds for cell growth; stimuli-responsive. |
| Nanotechnology | Self-assembling peptides wikipedia.orgnih.gov | Unnatural amino acid component | Creation of novel nanostructures (nanotubes, vesicles). |
The unique structure of this compound provides a platform for creating a new generation of functional materials with applications spanning from medicine to nanotechnology.
Unexplored Reactivity Patterns and Synthetic Transformations
While the amino and ester groups of this compound exhibit predictable reactivity, the presence of the chloro-substituted aromatic ring introduces a reactive handle for a wide range of unexplored synthetic transformations. This feature allows the molecule to serve not just as a structural block but also as a versatile intermediate for late-stage functionalization, a highly sought-after capability in medicinal chemistry. researchgate.net
The carbon-chlorine bond on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This opens up the possibility of introducing a vast array of substituents at the 3-position of the phenyl ring, including new aryl groups, alkynes, or amines. Such modifications would dramatically alter the steric and electronic profile of the amino acid, enabling the fine-tuning of its properties for specific applications.
Moreover, the field of C-H bond functionalization offers powerful tools for directly modifying the aromatic ring at other positions. researchgate.net While the chlorine atom directs electrophilic aromatic substitution, modern catalytic methods could enable the selective installation of functional groups at the ortho or para positions, further expanding the accessible chemical space. The synthesis of other halogenated amino acids, such as those containing bromine or iodine, often proceeds through intermediates like protected chloro-alanines, highlighting the utility of halogenated building blocks in synthetic chemistry. sci-hub.se
Table 4: Potential Synthetic Transformations
| Reactive Site | Reaction Type | Potential Reagents | Product Class |
| Aromatic C-Cl Bond | Suzuki Coupling | Arylboronic acids, Pd catalyst | Biaryl-substituted amino acids |
| Aromatic C-Cl Bond | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl-substituted amino acids |
| Aromatic C-Cl Bond | Buchwald-Hartwig Amination | Amines, Pd catalyst | Diamino-phenylalanine derivatives |
| Amine Group | Acylation / Sulfonylation | Acid chlorides, sulfonyl chlorides | Amides, sulfonamides |
| Ester Group | Saponification / Amidation | LiOH / Amines | Carboxylic acids, amides |
| Aromatic C-H Bond | C-H Functionalization researchgate.net | Pd catalysts, directing groups | Further substituted aromatic rings |
Investigating these unexplored reactivity patterns will not only yield novel amino acid derivatives but also provide more efficient synthetic routes to complex molecules that would be difficult to access through other means.
Role in Advancing Fundamental Understanding of Structure-Reactivity Relationships
The study of molecules with systematically varied structures is crucial for developing a deep understanding of structure-reactivity relationships. This compound serves as an excellent model system for probing the influence of electronic and steric effects on the reactivity of amino acids.
The chlorine atom at the meta-position of the phenyl ring acts as an electron-withdrawing group through induction, while also being a weak deactivator for electrophilic aromatic substitution. This electronic perturbation influences several key properties of the molecule. For example, it would be expected to decrease the pKa of the α-amino group compared to unsubstituted phenylalanine ethyl ester, affecting its nucleophilicity and behavior in acid-base catalysis. It would also influence the reactivity of the aromatic ring itself.
Computational chemistry, using methods like Density Functional Theory (DFT), can provide profound insights into these relationships. researchgate.netnih.gov By calculating properties such as electron density distribution, orbital energies, and reaction energy profiles, researchers can build predictive models that correlate the structural features of the molecule with its chemical behavior. acs.org For instance, simulations could elucidate how the 3-chloro substituent affects the conformational preferences of the molecule, the stability of reaction intermediates, and the transition state energies for various transformations. researchgate.netvu.nl Comparing these computational predictions with experimental data for this compound and its analogues (e.g., with fluoro or bromo substituents) would provide a rigorous test of theoretical models and advance our fundamental understanding of physical organic chemistry. nih.gov
Table 5: Influence of the 3-Chloro Substituent on Molecular Properties
| Property | Predicted Effect of 3-Chloro Group | Rationale | Method of Investigation |
| Amine Basicity (pKa) | Decrease | Inductive electron withdrawal by chlorine. | Potentiometric titration, computational pKa prediction. |
| Aromatic Ring Reactivity | Deactivation towards electrophiles | Inductive effect outweighs weak resonance donation. | Kinetic studies of electrophilic substitution reactions. |
| Ester Hydrolysis Rate | Minimal change | Substituent is distant from the ester carbonyl group. | Kinetic studies under acidic/basic conditions. |
| Conformational Preference | Altered rotational barriers | Steric and electronic influence on side-chain orientation. | NMR spectroscopy, computational conformational analysis. researchgate.net |
| Non-covalent Interactions | Potential for halogen bonding | Chlorine can act as a halogen bond donor. | X-ray crystallography, computational analysis. nih.gov |
Ultimately, the study of well-defined molecules like this compound is essential for building the knowledge base that underpins rational molecular design in all areas of chemistry.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-amino-3-(3-chlorophenyl)propanoate, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including:
Esterification : Reacting 3-(3-chlorophenyl)propanoic acid with ethanol under acidic conditions (e.g., HCl catalysis) to form the ethyl ester .
Amino Group Introduction : Utilizing nucleophilic addition or substitution reactions, such as coupling ethyl acrylate with a chlorophenyl-containing amine derivative. Sodium ethoxide or potassium carbonate can act as bases to facilitate this step .
Protection/Deprotection : Protecting sensitive functional groups (e.g., using tert-butoxycarbonyl (Boc)) during synthesis, followed by deprotection with HCl .
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C for intermediates prone to decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency for nucleophilic additions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance esterification yields .
Basic Research Question
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Q. Methodological Answer :
Advanced Research Question
Q. How do structural modifications to the chlorophenyl or propanoate groups influence biological activity, and what methodologies validate these effects?
Q. Methodological Answer :
- Comparative SAR Studies :
- Replace the 3-chlorophenyl group with pyridinyl or cyclobutyl moieties to evaluate changes in receptor binding .
- Modify the ester (ethyl to methyl) to study solubility impacts on bioavailability .
- Validation Methods :
- Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to biological targets .
- Key Finding : Substituting chlorine with bulkier groups (e.g., trifluoromethyl) reduces activity due to steric hindrance .
Advanced Research Question
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound derivatives?
Q. Methodological Answer :
Control Experiments :
- Standardize assay conditions (e.g., pH, temperature) to minimize variability .
- Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm binding .
Meta-Analysis :
- Aggregate data from multiple studies to identify trends (e.g., chlorine position correlates with cytotoxicity) .
Structural Reanalysis :
Advanced Research Question
Q. What computational strategies can predict the reactivity and stability of this compound under varying experimental conditions?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility (e.g., water vs. DMSO) .
- Degradation Studies :
Advanced Research Question
Q. How can researchers address solubility challenges of this compound in biological assays?
Q. Methodological Answer :
| Strategy | Protocol | References |
|---|---|---|
| Co-solvents | Use DMSO (≤1% v/v) or cyclodextrins | |
| Salt Formation | Convert to hydrochloride salt | |
| Prodrug Design | Synthesize phosphate ester prodrug |
Advanced Research Question
Q. What methodologies guide the rational design of this compound analogs for improved target specificity?
Q. Methodological Answer :
Bioisosteric Replacement :
- Replace chlorine with bioisosteres (e.g., CF₃) to enhance lipophilicity .
Fragment-Based Design :
- Screen fragment libraries to identify substituents improving binding entropy .
In Vivo Profiling :
- Conduct pharmacokinetic studies in rodent models to optimize half-life .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
